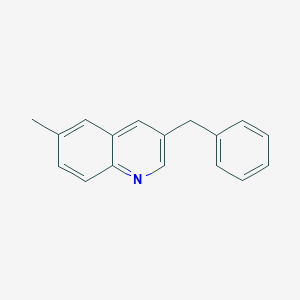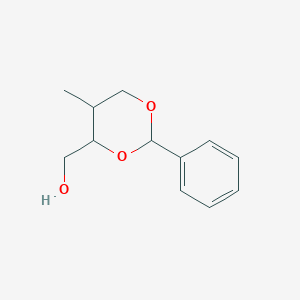
(5-Methyl-2-phenyl-1,3-dioxan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-2-phenyl-1,3-dioxan-4-yl)methanol is an organic compound with the molecular formula C({12})H({16})O(_{3}) It is a member of the dioxane family, characterized by a dioxane ring structure with a methanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-phenyl-1,3-dioxan-4-yl)methanol typically involves the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Reactants: Benzaldehyde and ethylene glycol.
Catalyst: Acid catalyst such as p-toluenesulfonic acid.
Conditions: Refluxing in toluene with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: Equipped with reflux condensers and Dean-Stark apparatus.
Catalysts: Use of more efficient and recyclable acid catalysts.
Purification: Recrystallization from solvents like cyclohexane and ethyl acetate to obtain high-purity crystals.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-phenyl-1,3-dioxan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO(_4) or CrO(_3) in acidic conditions.
Reduction: Reagents such as LiAlH(_4) or NaBH(_4).
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Produces benzaldehyde or benzoic acid derivatives.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Forms various substituted dioxane derivatives.
Scientific Research Applications
(5-Methyl-2-phenyl-1,3-dioxan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthesis.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and food flavors due to its stability and pleasant aroma.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxane-4-methanol,5-methyl-2-phenyl .
- 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane .
- (2,2,5-Trimethyl-[1,3]dioxan-5-yl)methanol .
Uniqueness
(5-Methyl-2-phenyl-1,3-dioxan-4-yl)methanol is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical properties and reactivity compared to other dioxane derivatives
Properties
CAS No. |
88481-60-1 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(5-methyl-2-phenyl-1,3-dioxan-4-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-9-8-14-12(15-11(9)7-13)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
InChI Key |
SNGYCWRYHPKTPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(OC1CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


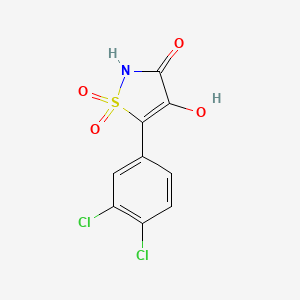
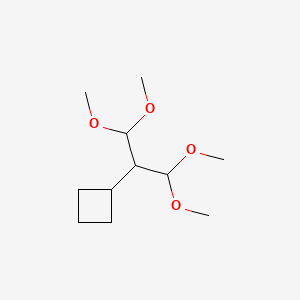
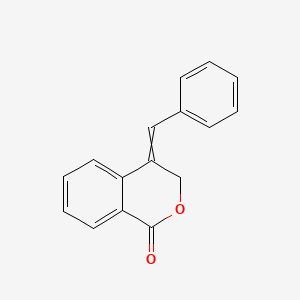
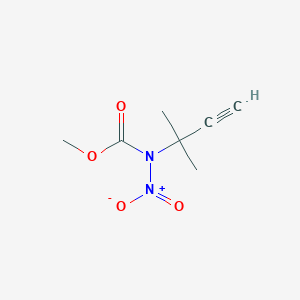
![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
![1-[Cyclopropyl(phenyl)methyl]urea](/img/structure/B14374834.png)
![2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine](/img/structure/B14374839.png)
![1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14374841.png)
![1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone](/img/structure/B14374842.png)
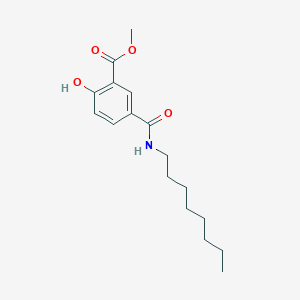

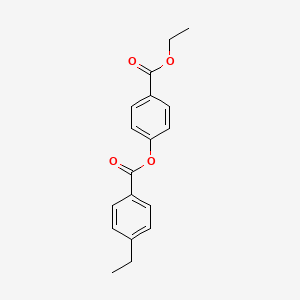
![{[Hydroxy(dimethyl)silyl]methyl}phosphonic acid](/img/structure/B14374867.png)
